molecular formula C9H12N2 B11790624 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Cat. No.: B11790624
M. Wt: 148.20 g/mol
InChI Key: CGPIASLJIJNHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a bicyclic amine featuring a fused cyclopentane-pyridine ring system. Its core structure, cyclopenta[b]pyridine, is a versatile scaffold in medicinal and materials chemistry due to its planar aromaticity and ability to undergo diverse functionalizations. The methyl group at position 3 enhances steric and electronic properties, making it a key intermediate in synthesizing bioactive molecules. The hydrochloride salt form (CAS 1187930-42-2) is widely used in life sciences, with applications ranging from pharmaceutical research to asymmetric catalysis .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

InChI

InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)9(7)11-5-6/h4-5,8H,2-3,10H2,1H3

InChI Key

CGPIASLJIJNHIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CC2)N)N=C1

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations and Core Modifications

Table 1: Structural and Functional Comparison of Cyclopenta[b]pyridine Derivatives

Compound Name Substituents/Modifications Key Applications Reference
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Methyl at position 3 Pharmaceutical intermediates, enantioselective synthesis
L2 (N-(2-(Diphenylphosphaneyl)ethyl)-2-methyl derivative) Methyl at position 2, diphenylphosphaneyl-ethyl group Ligand in coordination chemistry
CAPD derivatives (e.g., CAPD-1–CAPD-4) Cyano at position 3, alkoxy at 2 Corrosion inhibitors in acidic media
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Bromo at position 3 Cross-coupling reactions
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride R-enantiomer configuration Asymmetric hydrogenation catalysts

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) in the target compound contrasts with electron-withdrawing cyano groups in CAPD derivatives, leading to divergent applications (pharmaceutical vs. corrosion inhibition) .
  • Stereochemistry : Enantiomers like the (R)- and (S)-forms exhibit distinct catalytic behaviors in asymmetric hydrogenation, highlighting the importance of chirality .
  • Halogenation : Bromo-substituted derivatives serve as intermediates for Suzuki-Miyaura couplings, expanding synthetic utility .

Key Insights :

  • Efficiency: CAPD derivatives achieve high yields (>90%) via one-pot Knoevenagel condensations, avoiding chromatographic purification .
  • Challenges in Enantiomer Synthesis : The target compound’s enantiomers require multi-step resolutions (e.g., enzymatic kinetic separation), limiting scalability .

Spectroscopic and Physicochemical Properties

  • NMR Profiles: The target compound’s analogs, such as L2, show distinct ¹H NMR signals for cyclopentane CH₂ groups (δ 2.87–3.09 ppm) and aromatic protons (δ 7.31–7.59 ppm) . Cyano groups in CAPD derivatives exhibit IR absorption at ~2204 cm⁻¹ .
  • Solubility : The hydrochloride salt form of the target compound is water-soluble, critical for biological assays, whereas neutral analogs (e.g., CAPD derivatives) require organic solvents .

Pharmaceutical Relevance

  • Enantiomers are critical in asymmetric catalysis; for example, (S)-136b achieved >99% ee in iridium-catalyzed hydrogenations .

Biological Activity

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound notable for its unique fused ring system, which combines elements of cyclopentane and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on glucose metabolism and protein kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C9H12N2
  • Molecular Weight : 148.20 g/mol
  • IUPAC Name : 3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
  • Structure :
    InChI 1S C9H12N2 c1 6 4 7 2 3 8 10 9 7 11 5 6 h4 5 8H 2 3 10H2 1H3\text{InChI 1S C9H12N2 c1 6 4 7 2 3 8 10 9 7 11 5 6 h4 5 8H 2 3 10H2 1H3}

Biological Activities

Research indicates that 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exhibits a spectrum of biological activities. Key findings include:

  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, such as FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a critical role in cell proliferation and survival pathways.
  • Glucose Metabolism : Studies suggest that this compound may influence glucose metabolism, indicating potential applications in metabolic disorders such as diabetes.
  • Enzyme Interactions : Ongoing research is focused on understanding how this compound interacts with various enzymes and receptors involved in metabolic and signaling pathways. Its unique structure suggests specific binding affinities that could be leveraged for therapeutic purposes.

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and related compounds:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneLacks methyl group at the 3-positionMore oxidized form
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridinesContains sulfur instead of carbonDifferent heteroatom influences properties
3-Methyl-6,7-dihydro-pyrrolo[3,4-b]quinolinIncorporates a different bicyclic structurePotentially distinct biological activities

The mechanism by which 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exerts its biological effects involves interactions with specific molecular targets. For instance, as an FGFR1 inhibitor, it binds to the enzyme's active site, blocking phosphorylation events critical for downstream signaling pathways that promote cell growth and survival.

Case Studies

Recent studies have explored the pharmacological potential of this compound:

  • In Vitro Studies : Research demonstrated that 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine showed significant inhibition of FGFR1 activity in cell lines, leading to reduced cell proliferation in cancer models.
  • Metabolic Effects : In animal models, administration of the compound resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential utility in treating type 2 diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.